molecular formula C15H18N2O5 B8018842 N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride CAS No. 10289-12-0

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride

Cat. No.: B8018842
CAS No.: 10289-12-0
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-UHFFFAOYSA-N
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Description

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride is a chemical compound with the molecular formula C15H18N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride typically involves the reaction of triphosgene with 2-amino-6-((benzyloxy)carbonyl)amino)hexanoic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and carbamate group play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
  • L-N-Benzoyloxycarbonyl Lysine N-Carboxyanhydride
  • Lys (Z)-NCA

Comparison: Compared to similar compounds, N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride stands out due to its unique combination of an oxazolidinone ring and a carbamate group.

Properties

IUPAC Name

benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIDIRDRPSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579716
Record name Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-12-0
Record name Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
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